molecular formula C21H21NO4 B8022928 Dehydrocavidine,(S)

Dehydrocavidine,(S)

Cat. No.: B8022928
M. Wt: 351.4 g/mol
InChI Key: XSOKSDXTNIQQJD-FKIZINRSSA-N
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Description

Dehydrocavidine,(S) is a naturally occurring isoquinoline alkaloid found in the plant Corydalis saxicola Bunting. This compound is known for its diverse pharmacological properties, including hepatoprotective, antinociceptive, and spasmolytic activities . It has been traditionally used in Chinese medicine for treating various ailments such as liver diseases and pain.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrocavidine,(S) can be synthesized through a series of chemical reactions involving the precursor compounds. One common method involves the use of Corydalis saxicola Bunting extracts, followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate the compound . The synthetic route typically includes steps like extraction, purification, and crystallization under controlled conditions.

Industrial Production Methods: In industrial settings, the production of Dehydrocavidine,(S) involves large-scale extraction from Corydalis saxicola Bunting. The plant material is subjected to solvent extraction, followed by purification using techniques like column chromatography and HPLC. The final product is obtained as a crystalline powder with high purity .

Chemical Reactions Analysis

Types of Reactions: Dehydrocavidine,(S) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: Dehydrocavidine,(S) can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed:

Scientific Research Applications

Dehydrocavidine,(S) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dehydrocavidine,(S) involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in cellular processes. For example, it has been shown to have hepatoprotective effects by scavenging free radicals, promoting collagenolysis, and regulating fibrosis-related genes . Additionally, it has antinociceptive effects by interacting with pain receptors and pathways .

Comparison with Similar Compounds

Dehydrocavidine,(S) is unique among isoquinoline alkaloids due to its specific pharmacological properties. Similar compounds include:

Compared to these compounds, Dehydrocavidine,(S) stands out for its potent hepatoprotective effects and its ability to modulate multiple biological pathways, making it a valuable compound for further research and development .

Properties

IUPAC Name

(12S,13R)-16,17-dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18,20-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-9,12,20H,10-11H2,1-3H3/t12-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOKSDXTNIQQJD-FKIZINRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=CC(=C(C=C3C=CN2CC4=C1C=CC5=C4OCO5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C3=CC(=C(C=C3C=CN2CC4=C1C=CC5=C4OCO5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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